TSTU

Depsipeptide Synthesis Coupling Efficiency Sterically Hindered Esters

Peptide chemists seeking aqueous-compatible activation often encounter precipitation, racemization, and solvent-swap bottlenecks with conventional uronium reagents like HATU or HBTU. TSTU resolves these by generating a water-soluble tetramethylurea leaving group, enabling single-phase coupling in aqueous buffers without organic co-solvents. • Aqueous coupling: Eliminates solvent swap; preserves protein conformation during PEGylation and surface immobilization. • Racemization control: Documented complete C-terminal stereoretention for N-methyl amino acid segment condensations when used with HOSu/CuCl₂. • Radiopharmaceutical synthesis: Proven in automated [¹⁸F]SFB production; no solvent exchange required, maximizing radiochemical yield. • Supply reliability: ≥98% HPLC purity; stored at 2-8°C under inert gas; shipped ambient as UN 1759 Class 8 PG III.

Molecular Formula C9H16BF4N3O3
Molecular Weight 301.05 g/mol
CAS No. 105832-38-0
Cat. No. B057385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSTU
CAS105832-38-0
SynonymsO-(N-Succinimidyl)-1,1,3,3-tetramethyluronium Tetrafluoroborate;  N-[(Dimethylamino)[(2,5-dioxo-1-pyrrolidinyl)oxy]methylene]-N-methylmethanaminium Tetrafluoroborate(1-);  N,N,N’,N’-_x000B_Tetramethyl-O-(N-succinimidyl)uronium Tetrafluoroborate;  O-(N-Succini
Molecular FormulaC9H16BF4N3O3
Molecular Weight301.05 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O
InChIInChI=1S/C9H16N3O3.BF4/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;2-1(3,4)5/h5-6H2,1-4H3;/q+1;-1
InChIKeyYEBLHMRPZHNTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TSTU Core Specifications


O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TSTU (CAS 105832-38-0), is a uronium salt employed as a coupling reagent, primarily for the activation of carboxylic acids to form reactive N-hydroxysuccinimidyl (OSu) esters . It appears as a white to off-white crystalline powder with a molecular weight of 301.05 g/mol and a melting point range of 198-201 °C . Its mechanism is distinct from carbodiimides and other aminium/uronium reagents in that it generates a water-soluble leaving group, which is a key differentiator for certain applications .

Forms water-soluble OSu esters for direct activation of carboxylic acids in aqueous media.
Leaves tetramethylurea as a water-soluble byproduct, simplifying aqueous workup.
Provides an alternative to carbodiimides when water compatibility is required.

TSTU Substitution Limitations


Substituting TSTU with another uronium reagent like HATU, HBTU, or TBTU is not a direct one-for-one exchange due to significant differences in leaving group structure, byproduct solubility, and racemization propensity. While HATU is often cited for its high reactivity, it can be shock-sensitive and its byproducts are less water-soluble [1]. TSTU, based on N-hydroxysuccinimide (HOSu), yields a water-soluble tetramethylurea byproduct and is specifically documented for its unique compatibility with aqueous reaction media, a feature not shared by many of its in-class analogs . These structural and functional differences have quantifiable impacts on reaction outcomes, as detailed below.

  • Byproduct solubility difference Water-soluble tetramethylurea byproduct from TSTU may simplify workup compared to insoluble HATU/HBTU byproducts, altering purification profiles.
  • Aqueous compatibility mismatch TSTU is documented for activation in aqueous media; common uronium reagents often require anhydrous conditions, limiting direct substitution in water-based protocols.
  • Racemization propensity may differ TSTU-based cocktails have been reported to suppress racemization in challenging N-methyl couplings; this stereochemical outcome may not transfer to other uronium reagents.

TSTU Performance Evidence


Depside Bond Coupling Efficiency

In a model reaction for depside bond formation between Fmoc-L-Ala-OH and H-Phlac-OBzl, TSTU was directly compared with multiple coupling reagents. Under the studied conditions, TSTU provided a lower yield compared to acid chloride (61%), urethane-N-carboxyanhydrides (80%), and PyBroP (82%), but its performance was comparable to that of the structurally similar reagent TBTU [1]. The study highlights that for this specific challenging ester bond formation, the choice of reagent is critical, and TSTU's performance profile differs markedly from phosphonium reagents like PyBroP [1].

Depside coupling yield
Head-to-head
Yield near 50% (vs. 82% PyBroP, 80% UNCA, 61% acid chloride; comparable to TBTU)
Supports reagent-class selection for depside bond formation.
Model: Fmoc-L-Ala-OH + H-Phlac-OBzl; HPLC monitoring.
Depsipeptide Synthesis Coupling Efficiency Sterically Hindered Esters

Aqueous Reaction Compatibility

TSTU is explicitly characterized for its ability to function in aqueous media to generate water-soluble OSu esters, a property that is not a standard feature of other common uronium reagents like HATU or HBTU . This enables the direct conversion of carboxylic acids on dyes and PEG building blocks to their corresponding active esters for subsequent coupling in the same aqueous environment, bypassing the need for organic solvent exchange .

Aqueous compatibility
Data to verify
Functional in aqueous media to generate water-soluble OSu esters
Enables single-phase activation and coupling workflows.
Vendor specification; independent validation advised.
Bioconjugation Aqueous Peptide Synthesis PEGylation Fluorescent Dye Labeling

Racemization Suppression in N-Methyl Amino Acid Coupling

In segment condensation reactions involving challenging carboxy-terminal N-methyl amino acid residues, the use of a TSTU, HOSu, and CuCl₂ coupling cocktail has been documented to completely eliminate racemization at this sensitive residue . This high level of stereocontrol for this specific, problematic substrate class is a key reason for its selection in complex peptide synthesis.

Racemization suppression
Data to verify
0% racemate
Supports stereochemical control in N-methyl amino acid couplings.
TSTU/HOSu/CuCl₂ cocktail; segment condensation conditions.
N-Methylated Peptide Synthesis Racemization Control Segment Condensation

TSTU Key Applications


Automated Aqueous PET Tracer Synthesis

The established compatibility of TSTU with aqueous conditions makes it a key reagent in the automated synthesis of radiopharmaceuticals like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a common ¹⁸F-labeled prosthetic group for peptide and protein labeling [1]. Its use in the final step of a patented, multi-stage continuous-flow process allows for efficient conversion to the active ester without requiring a solvent swap, which is crucial for maintaining high radiochemical yields and reducing synthesis time [1]. Procuring TSTU for this application is justified by its documented performance in this specific, high-value synthetic route, where other reagents may fail due to water sensitivity or byproduct issues [1].

Water-Soluble Biomolecule Conjugation

TSTU is the reagent of choice for activating carboxylic acid groups on water-soluble polymers, dyes, and proteins for subsequent conjugation in aqueous buffers [1]. This includes the preparation of PEGylated compounds and the immobilization of proteins on surfaces, where maintaining solubility and native conformation is paramount. The ability to perform the activation and coupling steps in a single aqueous phase streamlines the workflow and avoids aggregation or denaturation associated with organic co-solvents, providing a clear procurement rationale over traditional, non-water-compatible uronium salts like HBTU or HATU [1].

Stereocontrolled N-Methyl Peptide Synthesis

In the solid-phase or solution-phase synthesis of peptides containing challenging N-methyl amino acid residues, TSTU is selected for its documented ability to suppress racemization at the C-terminus during segment condensation [1]. When used as part of a specific cocktail with HOSu and CuCl₂, it enables the synthesis of stereochemically pure, N-methylated peptide analogs, which are often critical for enhancing the metabolic stability and bioavailability of peptide therapeutics [1]. This application scenario is directly supported by evidence of complete racemization elimination for this substrate class [1].

Application
Selection Property
Validation Focus
Automated aqueous PET tracer synthesis
Aqueous-compatible active ester formation
Radiochemical yield and synthesis-time efficiency
Water-soluble biomolecule conjugation
Single-phase aqueous activation
Solubility and native conformation retention
Stereocontrolled N-methyl peptide synthesis
Racemization suppression capability
Stereochemical purity of N-methylated sequences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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